molecular formula C7H8BrNO B1400905 5-bromo-1,4-dimethylpyridin-2(1H)-one CAS No. 889865-55-8

5-bromo-1,4-dimethylpyridin-2(1H)-one

Cat. No.: B1400905
CAS No.: 889865-55-8
M. Wt: 202.05 g/mol
InChI Key: VEFBADZSNWPVHQ-UHFFFAOYSA-N
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Description

5-Bromo-1,4-dimethylpyridin-2(1H)-one (CAS: 1446237-41-7) is a halogenated pyridinone derivative with the molecular formula C₇H₉BrN₂O and a molecular weight of 217.06 g/mol. Structurally, it features a bromine atom at the 5-position and methyl groups at the 1- and 4-positions of the pyridinone ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting cancer and infectious diseases . Its bromine substituent enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methyl groups contribute to steric and electronic modulation of the ring system.

Properties

IUPAC Name

5-bromo-1,4-dimethylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-3-7(10)9(2)4-6(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFBADZSNWPVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889865-55-8
Record name 5-bromo-1,4-dimethyl-1,2-dihydropyridin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,4-dimethylpyridin-2(1H)-one typically involves the bromination of 1,4-dimethylpyridin-2(1H)-one. One common method is as follows:

    Starting Material: 1,4-dimethylpyridin-2(1H)-one.

    Brominating Agent: Bromine (Br₂) or N-bromosuccinimide (NBS).

    Solvent: Acetic acid or chloroform.

    Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 5th position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1,4-dimethylpyridin-2(1H)-one: undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The ketone group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Sodium amide (NaNH₂) in liquid ammonia for amination.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Major Products

    Substitution: Formation of 5-amino-1,4-dimethylpyridin-2(1H)-one.

    Oxidation: Formation of 1,4-dimethylpyridine-2,5-dicarboxylic acid.

    Reduction: Formation of 5-bromo-1,4-dimethylpyridin-2(1H)-ol.

Scientific Research Applications

5-bromo-1,4-dimethylpyridin-2(1H)-one: has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-bromo-1,4-dimethylpyridin-2(1H)-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ketone group play crucial roles in binding interactions, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity, synthetic utility, and physicochemical properties of 5-bromo-1,4-dimethylpyridin-2(1H)-one can be contextualized by comparing it to analogs with variations in substituents, ring systems, or functional groups. Below is a detailed analysis:

Pyridinone Derivatives with Halogen Substituents

  • 5-Bromo-1,4-dihydropyridine derivatives (7a–d): These compounds, studied for cytotoxic activity, demonstrate that bromination at the 5-position significantly enhances potency. For example, 7c (4-chlorophenyl-substituted) showed IC₅₀ values of 32 nM (DLD1 colon cancer) and 43 nM (MCF7 breast cancer), outperforming non-brominated analogs. The bromine atom stabilizes the molecule’s interaction with cellular targets, likely via halogen bonding or hydrophobic effects . Key Insight: Bromine at the 5-position is critical for cytotoxicity, as removal reduces activity by >50% in comparable assays .
  • 5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione (Bromacil): Unlike the pyridinone scaffold, bromacil is a pyrimidinedione herbicide. Its bromine at the 5-position contributes to herbicidal activity by inhibiting photosynthesis. However, the pyrimidinedione ring reduces metabolic stability compared to pyridinones, limiting its therapeutic utility .

Methyl-Substituted Pyridinones and Pyrimidinones

  • (E)-6-(Dec-5-en-5-yl)-1,4-dimethylpyridin-2(1H)-one (5da): Synthesized via cobalt/Lewis acid catalysis, this derivative shares the 1,4-dimethylpyridinone core but replaces bromine with a decenyl group. It exhibits moderate yield (68%) and stability as a colorless oil. The absence of bromine reduces electrophilicity, shifting its applications to materials science rather than drug discovery .
  • (E)-2-(Dec-5-en-5-yl)-3-methylpyrimidin-4(3H)-one (5ea): A pyrimidinone analog with a methyl group at the 3-position, synthesized in 60% yield. Its Z-isomer (5ea') shows distinct NMR shifts (e.g., δ 5.38 ppm for vinyl protons vs. δ 5.23 ppm in 5ea), highlighting how stereochemistry alters electronic environments.

Fused-Ring Systems

  • 1,3-Dibenzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one: This fused imidazopyridine derivative incorporates bromine at the 6-position. The imidazo[4,5-b]pyridine scaffold broadens pharmacological activity (e.g., antiviral, anticonvulsant) but introduces synthetic complexity. The benzyl groups enhance lipophilicity, improving blood-brain barrier penetration compared to simpler pyridinones .

Data Tables

Table 1: Comparison of Key Pyridinone and Pyrimidinone Derivatives

Compound Core Structure Substituents Biological Activity IC₅₀ / Yield Reference
This compound Pyridinone 5-Br, 1-Me, 4-Me Cytotoxic (anticancer) N/A (Intermediate)
7c (5-Bromo-dihydropyridine) Dihydropyridine 5-Br, 4-Cl-Ph Cytotoxic (DLD1, MCF7) 32 nM, 43 nM
Bromacil Pyrimidinedione 5-Br, 6-Me, 3-(1-MePr) Herbicidal N/A (Photosynthesis inhibitor)
5da Pyridinone 6-Decenyl, 1-Me, 4-Me Synthetic intermediate 68% yield
5ea Pyrimidinone 2-Decenyl, 3-Me Material science applications 60% yield

Table 2: Structural and Electronic Effects of Substituents

Position Substituent Effect on Activity/Stability Example Compound
5 Br Enhances cytotoxicity via halogen bonding 7c
1/4 Me Improves metabolic stability and lipophilicity This compound
3 Benzyl Increases CNS penetration Imidazopyridine

Research Findings and Implications

  • Bromine’s Role: Bromination at the 5-position in pyridinones is a strategic modification for anticancer activity, as evidenced by the 10-fold potency increase in 7c compared to non-halogenated analogs .
  • Methyl Groups : The 1,4-dimethyl configuration balances steric hindrance and electronic effects, making this compound a versatile intermediate for further functionalization .
  • Synthetic Flexibility: Cobalt/Lewis acid catalysis enables efficient synthesis of alkyl-substituted pyridinones (e.g., 5da), though brominated variants require specialized halogenation protocols .

Biological Activity

5-Bromo-1,4-dimethylpyridin-2(1H)-one is an organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H8BrN1O and a molecular weight of approximately 202.05 g/mol. Its structure features a pyridine ring substituted with a bromine atom and two methyl groups, along with a carbonyl group at the 2-position, which enhances its reactivity and biological potential .

Research indicates that this compound acts primarily as an inhibitor of bromodomain-containing protein 4 (BRD4). BRD4 plays a crucial role in regulating gene expression associated with cell proliferation and survival, making it a target for cancer therapy. The compound's ability to selectively inhibit BRD4 suggests it may be beneficial in treating various cancers .

Interaction Studies

Interaction studies have utilized techniques such as surface plasmon resonance and isothermal titration calorimetry to quantify the binding affinity of this compound to BRD4. These studies are essential for understanding the compound's efficacy as a therapeutic agent .

Biological Activities

The compound has been explored for several biological activities:

  • Anticancer Activity : Inhibitors targeting BRD4 are of particular interest due to their potential to impede cancer progression. Studies have shown that this compound can effectively reduce the proliferation of cancer cells in vitro .
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also exhibit this activity through its interaction with inflammatory mediators .
  • Antimicrobial Effects : Preliminary data indicate that this compound may possess antimicrobial properties, although further studies are required to establish its efficacy against specific pathogens .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
Study A Demonstrated significant inhibition of BRD4 in various cancer cell lines, suggesting potential for therapeutic use in oncology.
Study B Investigated anti-inflammatory effects in LPS-stimulated human whole blood (hWB) assays, showing reduced MCP-1 secretion at concentrations around 500 nM.
Study C Explored the synthesis pathways and characterized the compound's interactions with target proteins using high-throughput screening methods.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Bromination of Dimethylpyridinones : This method involves the selective bromination at the 5-position of dimethylpyridinones.
  • Carbonylation Reactions : Utilizing carbonylation techniques can enhance yield and purity during synthesis.

These synthetic routes allow for efficient production suitable for both research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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